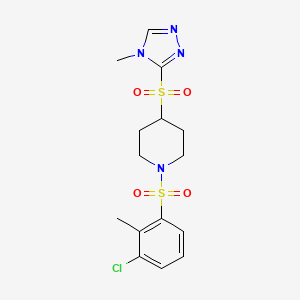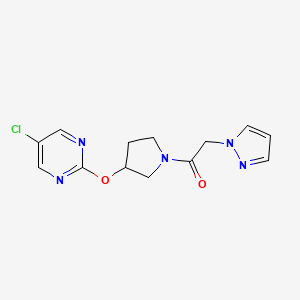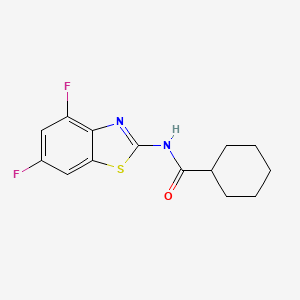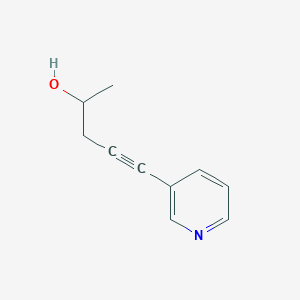
5-(Pyridin-3-yl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-3-yl)pent-4-yn-2-ol is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 5-(Pyridin-3-yl)pent-4-yn-2-ol is 1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)pent-4-yn-2-ol is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
OLED Development
5-(Pyridin-3-yl)pent-4-yn-2-ol derivatives have been used in the development of organic light-emitting diodes (OLEDs). Researchers created heteroleptic Ir(III) metal complexes with chelates derived from this compound, demonstrating high quantum yields and efficient performance in OLEDs. These developments led to the creation of sky-blue-emitting and white-emitting OLEDs with remarkable efficiency and color purity, underlining the potential of this compound in advanced display technologies (Chang et al., 2013).
Complexation with Metal Ions
The compound and its derivatives have shown significant specificity in complexation with metal ions such as zinc(II), magnesium(II), and calcium(II). Studies involving pyridin-2-yl aminomethane-1,1-diphosphonic acids related to 5-(Pyridin-3-yl)pent-4-yn-2-ol revealed insights into the complexation behavior with these metal ions, providing valuable information for applications in coordination chemistry and possibly in medicinal chemistry (Matczak-Jon et al., 2010).
Luminescence and Magnetic Properties
Some studies have focused on the synthesis of metal complexes with pyridin-3-yl derivatives, exploring their luminescent and magnetic properties. For instance, research on lanthanide organic frameworks incorporating this compound has demonstrated tunable luminescence and slow magnetic relaxation, suggesting potential applications in materials science, particularly in optical and magnetic materials (Li & Du, 2015).
Proton Transfer Studies
5-(Pyridin-3-yl)pent-4-yn-2-ol derivatives have also been used to study proton transfer mechanisms. Research on photoreactions and excited-state processes in pyridine derivatives has provided valuable insights into intramolecular and intermolecular proton transfer, which are critical for understanding chemical reactivity and designing functional materials (Vetokhina et al., 2012).
Synthesis of Novel Compounds
The reactivity of this compound has been harnessed in the synthesis of novel compounds with potential applications in various fields. For example, researchers have synthesized new pyridine betaines and explored their molecular structures, potentially opening new avenues in the development of materials with unique properties (Golovanov et al., 2019).
Catalysis
Derivatives of 5-(Pyridin-3-yl)pent-4-yn-2-ol have been used as catalysts in chemical reactions. For instance, the synthesis and investigation of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes have shown their effectiveness as catalysts in olefin epoxidation, highlighting the compound's potential role in industrial chemistry (Amarante et al., 2014).
Eigenschaften
IUPAC Name |
5-pyridin-3-ylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAOCPAKCPXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)pent-4-yn-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
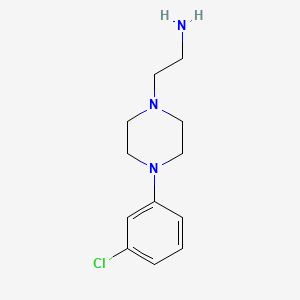
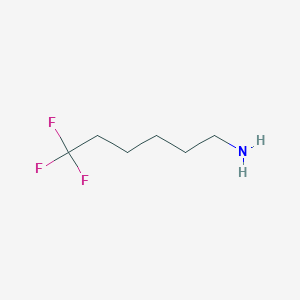
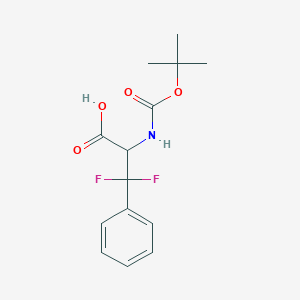
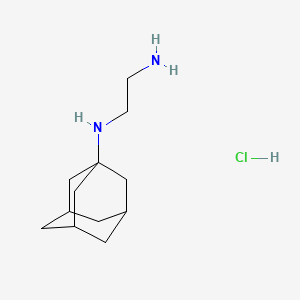
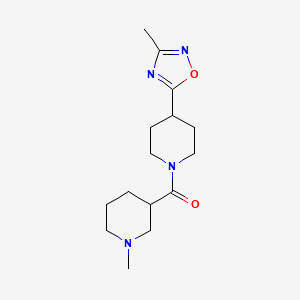
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
